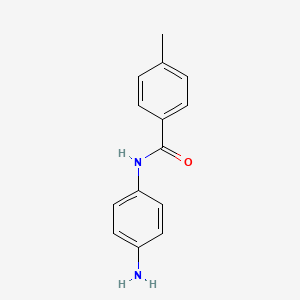

N-(4-aminophenyl)-4-methylbenzamide

Beschreibung

BenchChem offers high-quality N-(4-aminophenyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHKVOPFSRGZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359373 | |

| Record name | N-(4-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23600-44-4 | |

| Record name | N-(4-Aminophenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23600-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-(4-aminophenyl)-4-methylbenzamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-aminophenyl)-4-methylbenzamide (CAS No. 23600-44-4), a key organic intermediate with significant potential in medicinal chemistry and materials science. This document consolidates its known physicochemical properties, outlines a detailed synthetic methodology, and provides an analysis of its expected spectral characteristics. Furthermore, it addresses critical safety and handling protocols and explores the compound's promising applications, particularly in the context of drug discovery, drawing parallels with structurally related benzamide derivatives. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this compound.

Chemical Identity and Physicochemical Properties

N-(4-aminophenyl)-4-methylbenzamide is an aromatic amide derivative. Its unique structure, featuring a p-toluoyl group attached to a p-phenylenediamine moiety, makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties of N-(4-aminophenyl)-4-methylbenzamide

| Property | Value | Source(s) |

| CAS Number | 23600-44-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄N₂O | [4][5] |

| Molecular Weight | 226.27 g/mol | [4][5] |

| IUPAC Name | N-(4-aminophenyl)-4-methylbenzamide | [1] |

| Synonyms | Benzamide, N-(4-aminophenyl)-4-methyl- | [4] |

| Boiling Point | 336.5°C at 760 mmHg | [4] |

| Density | 1.21 g/cm³ | [4] |

| Flash Point | 157.3°C | [4] |

| Refractive Index | 1.671 | [4] |

| Melting Point | Not available in cited literature. | [2][3] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages:

-

Amide Formation: Reaction of 4-methylbenzoyl chloride with 4-nitroaniline to form N-(4-nitrophenyl)-4-methylbenzamide.

-

Nitro Group Reduction: Reduction of the nitro intermediate to the target primary amine, N-(4-aminophenyl)-4-methylbenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)-4-methylbenzamide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroaniline (1.0 eq.) and a suitable base such as triethylamine or pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of 4-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-4-methylbenzamide.

Step 2: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

-

Reaction Setup: Dissolve the crude N-(4-nitrophenyl)-4-methylbenzamide from the previous step in a mixture of ethanol and water.[7]

-

Reduction: Add iron powder (Fe, ~5 eq.) and ammonium chloride (NH₄Cl, ~1 eq.) to the solution. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[7]

-

Filtration and Isolation: After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield N-(4-aminophenyl)-4-methylbenzamide as a solid.

Analytical Characterization

¹H NMR Spectroscopy (Expected Signals)

-

Methyl Protons: A singlet peak around δ 2.3-2.5 ppm corresponding to the three protons of the methyl group on the p-toluoyl ring.

-

Aromatic Protons:

-

A pair of doublets in the range of δ 7.2-7.8 ppm for the p-disubstituted toluoyl ring.

-

A pair of doublets in the range of δ 6.6-7.5 ppm for the p-disubstituted aminophenyl ring.

-

-

Amine and Amide Protons:

-

A broad singlet for the two amine (-NH₂) protons, typically in the range of δ 3.5-4.5 ppm, which is exchangeable with D₂O.

-

A singlet for the amide (-NH-) proton, usually deshielded and appearing downfield, likely in the range of δ 8.0-10.0 ppm.

-

¹³C NMR Spectroscopy (Expected Signals)

-

Methyl Carbon: A signal around δ 20-22 ppm for the methyl carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Carbonyl Carbon: A characteristic deshielded signal for the amide carbonyl carbon, expected in the range of δ 165-170 ppm.

Infrared (IR) Spectroscopy (Expected Key Absorptions)

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂), and a sharper band in the same region for the secondary amide (-NH-).

-

C=O Stretching: A strong absorption band for the amide carbonyl group, typically appearing around 1640-1680 cm⁻¹.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Characteristic absorptions in their respective regions.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (226.27).

-

Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the amide bond, leading to fragment ions corresponding to the p-toluoyl cation and the aminophenyl radical cation.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-(4-aminophenyl)-4-methylbenzamide (CAS 23600-44-4) is not widely available.[3] However, based on data for structurally similar aromatic amines and amides, the following precautions should be observed:

-

Hazard Classification: Likely to be classified as an irritant.[4] May cause skin, eye, and respiratory tract irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Research Interest

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[7][8] Derivatives of N-(4-aminophenyl)-4-methylbenzamide hold significant promise in several areas of drug discovery.

Oncology

Many benzamide derivatives have been investigated as anticancer agents.[22][23][24] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: The structural motifs present in N-(4-aminophenyl)-4-methylbenzamide are found in various kinase inhibitors, which are crucial for regulating cell signaling pathways involved in cancer cell proliferation and survival.

-

HDAC Inhibition: The o-aminobenzamide moiety is a known pharmacophore for histone deacetylase (HDAC) inhibitors, a class of drugs that has shown promise in cancer therapy.[22]

-

DNA Methyltransferase Inhibition: Structurally related compounds have been explored as inhibitors of DNA methyltransferases (DNMTs), which play a key role in epigenetic regulation and are often dysregulated in cancer.[25]

Other Therapeutic Areas

The versatility of the benzamide scaffold extends beyond oncology.[26] Research into related compounds suggests potential applications in:

-

Neurodegenerative Diseases: Some benzamide derivatives have been investigated for their neuroprotective effects.

-

Antiviral Agents: Certain N-phenylbenzamide derivatives have shown potential as antiviral agents, for instance, against the Hepatitis B virus.[26]

-

Antibacterial Agents: The biological activity of related p-toluenesulfonamides has been explored against various bacteria.

Conclusion

N-(4-aminophenyl)-4-methylbenzamide is a valuable chemical entity with a well-defined structure and a straightforward synthetic pathway. While some of its specific physicochemical and spectral properties require further experimental validation, its structural similarity to a wide range of biologically active compounds makes it a molecule of significant interest for further research and development. Its potential applications, particularly in the design of novel kinase inhibitors and other therapeutic agents, warrant continued investigation by the scientific community. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

- Matrix Scientific. (n.d.). SAFETY DATA SHEET: N-(4-Aminophenyl)-4-methylbenzamide. Retrieved January 18, 2026.

- Royal Society of Chemistry. (n.d.).

- Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)

- ChemicalBook. (n.d.). N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. Retrieved January 18, 2026.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 23600-44-4. Retrieved January 18, 2026.

- ECHEMI. (n.d.). 23600-44-4, N-(4-Aminophenyl)-4-methylbenzamide Formula. Retrieved January 18, 2026.

- Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026.

- Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(4-aminophenyl)-4-methylbenzamide. Retrieved January 18, 2026.

- abcr Gute Chemie. (n.d.). AB215742 | CAS 23600-44-4. Retrieved January 18, 2026.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide.

- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7196.

- KREISEL. (2025).

- R&D Systems. (n.d.).

- Biological Magnetic Resonance Bank. (n.d.).

- SpectraBase. (n.d.). benzamide, 4-amino-N-[4-(4-methylphenoxy)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved January 18, 2026.

- BLD Pharm. (n.d.). 23600-44-4|N-(4-Aminophenyl)-4-methylbenzamide. Retrieved January 18, 2026.

- Hosseini Zare, M. S., et al. (2018). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h).

- Royal Society of Chemistry. (2020).

- NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. Retrieved January 18, 2026.

- SpectraBase. (n.d.). N-[4-(aminosulfonyl)phenyl]-4-[(4-ethylphenoxy)methyl]benzamide - Optional[13C NMR]. Retrieved January 18, 2026.

- NIST. (n.d.). Benzamide, 4-methyl-. Retrieved January 18, 2026.

- Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 4339-4349.

- Wang, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1143.

- PubChem. (n.d.). 4-Methylbenzamide. Retrieved January 18, 2026.

- NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. Retrieved January 18, 2026.

- SpectraBase. (n.d.). 4-Methylbenzamide. Retrieved January 18, 2026.

- ChemicalBook. (n.d.). 4-Methylbenzylamine(104-84-7) 1H NMR spectrum. Retrieved January 18, 2026.

- ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 1H NMR spectrum. Retrieved January 18, 2026.

- SpectraBase. (n.d.). 4-Methylbenzamide - Optional[13C NMR] - Spectrum. Retrieved January 18, 2026.

- ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 13C NMR spectrum. Retrieved January 18, 2026.

- Nikolova, S., et al. (2018). N-{[(4-Nitrophenyl)amino]methyl}benzamide.

- Nicolescu, T. O. (2017). Benzamide-simplified mass spectrum.

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 23600-44-4 Name: [xixisys.com]

- 3. aksci.com [aksci.com]

- 4. echemi.com [echemi.com]

- 5. 23600-44-4|N-(4-Aminophenyl)-4-methylbenzamide|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. bmse000668 Benzamide at BMRB [bmrb.io]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzamide, N-(4-aminophenyl)- [webbook.nist.gov]

- 13. Benzamide, 4-methyl- [webbook.nist.gov]

- 14. 4-Methylbenzamide | C8H9NO | CID 69274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. 4-Methylbenzylamine(104-84-7) 1H NMR [m.chemicalbook.com]

- 18. N-Methylbenzamide(613-93-4) 1H NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. N-Methylbenzamide(613-93-4) 13C NMR spectrum [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

"N-(4-aminophenyl)-4-methylbenzamide" synthesis from p-phenylenediamine

An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)-4-methylbenzamide from p-Phenylenediamine

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of N-(4-aminophenyl)-4-methylbenzamide, a valuable bifunctional molecule often utilized as a building block in the development of advanced polymers and pharmaceutical agents. The core of this synthesis involves the selective mono-acylation of a symmetric diamine, p-phenylenediamine, with p-toluoyl chloride. This document elucidates the underlying reaction principles, provides a detailed, field-proven experimental protocol, outlines critical safety considerations, and details analytical methods for the characterization of the final product. The primary challenge in this synthesis—achieving high selectivity for the mono-acylated product while minimizing the formation of the di-acylated byproduct—is addressed through careful control of reaction conditions. This guide is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.

Introduction and Strategic Importance

N-(4-aminophenyl)-4-methylbenzamide is a molecule of significant interest due to its unique structure, which incorporates a primary aromatic amine and an amide linkage. This configuration makes it an ideal precursor for synthesizing a variety of complex molecules, including bioactive compounds and high-performance polymers. The synthesis leverages a fundamental nucleophilic acyl substitution reaction. However, the use of p-phenylenediamine, a symmetrical molecule with two nucleophilic amino groups of similar reactivity, presents a classic chemoselectivity challenge. The direct mono-acylation is often complicated by the tendency for bis-acylation, even when using an excess of the diamine.[1] This guide presents a robust methodology designed to favor the formation of the desired mono-amide product through precise stoichiometric and temperature control.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of one amino group in p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-toluoyl chloride. This is followed by the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide bond. A base, such as triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the remaining amino groups on the starting material, which would render them non-nucleophilic.

Controlling the reaction to yield the mono-substituted product is paramount. The key factors influencing selectivity are:

-

Stoichiometry: Using a slight excess of p-phenylenediamine can statistically favor mono-acylation, but this complicates downstream purification. A more elegant approach, detailed here, uses near-equimolar amounts with controlled addition of the acylating agent.

-

Temperature: Conducting the reaction at reduced temperatures (0 °C) mitigates the rate of the second acylation reaction, which typically requires a higher activation energy.[2]

-

Rate of Addition: Slow, dropwise addition of p-toluoyl chloride to the solution of p-phenylenediamine ensures that the acyl chloride concentration remains low at any given moment, further disfavoring di-acylation.

Caption: High-level workflow for the synthesis of N-(4-aminophenyl)-4-methylbenzamide.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles (mmol) | Eq. |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 106-50-3 | 5.41 g | 50.0 | 1.0 |

| p-Toluoyl chloride | C₈H₇ClO | 154.60 | 874-60-2 | 7.73 g | 50.0 | 1.0 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | 5.57 g (7.7 mL) | 55.0 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ~250 mL | - | - |

| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | ~50 mL | - | - |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | ~50 mL | - | - |

| Brine (sat. aq.) | NaCl | 58.44 | 7647-14-5 | ~50 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ~10 g | - | - |

Instrumentation

-

Magnetic stirrer with stirring bar

-

Ice-water bath

-

Three-neck round-bottom flask (500 mL) with reflux condenser and nitrogen inlet

-

Dropping funnel (100 mL)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Critical Safety Precautions

This procedure involves hazardous materials. A thorough risk assessment must be conducted, and the synthesis must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Chemical | Hazard Summary | Recommended PPE |

| p-Phenylenediamine | Toxic if swallowed, in contact with skin, or if inhaled.[3] May cause a severe allergic skin reaction and serious eye damage.[3][4] Suspected of causing genetic defects. Very toxic to aquatic life.[3] | Nitrile gloves, chemical splash goggles, face shield, lab coat. Use a closed system where possible.[3][5] |

| p-Toluoyl chloride | Causes severe skin burns and eye damage. Lachrymator. Reacts with water to produce HCl gas. | Acid-resistant gloves (butyl or neoprene), chemical splash goggles, face shield, lab coat. Handle under inert atmosphere. |

| Triethylamine | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled. | Nitrile gloves, chemical splash goggles, lab coat. |

| Dichloromethane | Skin and eye irritant. Suspected of causing cancer. Harmful if swallowed or inhaled. | Solvent-resistant gloves, chemical splash goggles, lab coat. |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Ensure the system is dry and purged with nitrogen.

-

Reagent Preparation (Diamine Solution): In the flask, dissolve p-phenylenediamine (5.41 g, 50.0 mmol) and triethylamine (7.7 mL, 55.0 mmol) in 150 mL of anhydrous dichloromethane (DCM).

-

Reagent Preparation (Acyl Chloride Solution): In a separate dry flask, dissolve p-toluoyl chloride (7.73 g, 50.0 mmol) in 100 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction Initiation: Cool the p-phenylenediamine solution to 0 °C using an ice-water bath.

-

Controlled Addition: Add the p-toluoyl chloride solution dropwise from the dropping funnel to the stirred diamine solution over a period of approximately 60-90 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes), observing the consumption of the starting material and the formation of the product spot.

Work-up and Purification

-

Quenching: Transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and shake gently.

-

Aqueous Washes:

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted p-phenylenediamine and triethylamine hydrochloride.

-

Wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Wash with brine (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization. A common solvent system is ethanol/water.[6] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Analysis

The identity and purity of the synthesized N-(4-aminophenyl)-4-methylbenzamide should be confirmed using standard analytical techniques.

Caption: Key analytical methods for product validation.

| Technique | Expected Result / Observation |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | A sharp, defined melting point is indicative of high purity. |

| ¹H NMR (DMSO-d₆) | δ ~9.8 (s, 1H, NH -CO), δ ~7.8 (d, 2H, Ar-H ), δ ~7.5 (d, 2H, Ar-H ), δ ~7.3 (d, 2H, Ar-H ), δ ~6.6 (d, 2H, Ar-H ), δ ~5.0 (s, 2H, NH ₂), δ ~2.4 (s, 3H, CH ₃) |

| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), δ ~145-120 (Ar-C), δ ~21 (CH₃) |

| FTIR (KBr, cm⁻¹) | ~3430 & 3350 (N-H stretch, amine), ~3300 (N-H stretch, amide), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1600 & 1500 (C=C stretch, aromatic) |

| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₄H₁₄N₂O: 227.1184; found: 227.xxxx |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Troubleshooting

-

Problem: Significant amount of di-acylated product observed.

-

Cause: Rate of addition of p-toluoyl chloride was too fast, or the reaction temperature was too high.

-

Solution: Ensure slow, dropwise addition and maintain the reaction temperature at 0 °C. Column chromatography may be required to separate the mono- and di-substituted products.

-

-

Problem: Low yield after recrystallization.

-

Cause: Too much solvent used during recrystallization, or premature crystallization.

-

Solution: Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution cools slowly without agitation initially.

-

-

Problem: Product is an oil or fails to crystallize.

-

Cause: Presence of impurities.

-

Solution: Re-purify the crude material using column chromatography on silica gel before attempting recrystallization.

-

Conclusion

The selective mono-acylation of p-phenylenediamine to synthesize N-(4-aminophenyl)-4-methylbenzamide is a highly achievable transformation when key reaction parameters are meticulously controlled. The protocol described herein, emphasizing slow addition of the acylating agent at low temperatures, provides a reliable and reproducible method for obtaining the desired product in good yield and high purity. Adherence to the stringent safety protocols is essential for the safe handling of the hazardous reagents involved. The successful synthesis and purification yield a versatile chemical intermediate poised for application in further research and development endeavors.

References

-

Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4340–4343. [Link]

-

Zhong, W., et al. (2018). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. Green Chemistry, 20(2), 392-398. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-phenylenediamine. Chemos GmbH & Co.KG. [Link]

Sources

An In-depth Technical Guide to the N-(4-aminophenyl)-4-methylbenzamide Scaffold in Medicinal Chemistry

Introduction: The Versatile N-(4-aminophenyl)-4-methylbenzamide Core

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The N-(4-aminophenyl)-4-methylbenzamide scaffold has emerged as one such versatile core structure. Its inherent conformational rigidity, coupled with the capacity for diverse functionalization at its amino and methylphenyl moieties, has allowed for its incorporation into a wide array of clinically significant therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, medicinal applications, and biological evaluation of compounds based on the N-(4-aminophenyl)-4-methylbenzamide scaffold. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate the design and development of novel therapeutics.

Synthesis of the N-(4-aminophenyl)-4-methylbenzamide Scaffold and its Analogs

The synthesis of N-(4-aminophenyl)-4-methylbenzamide and its derivatives is typically achieved through a convergent synthesis strategy, primarily involving an amide bond formation followed by the reduction of a nitro group. This approach allows for the late-stage introduction of diversity elements.

General Synthetic Workflow

The most common synthetic route involves the acylation of a nitroaniline with a substituted benzoyl chloride, followed by the reduction of the nitro group to the corresponding amine. This workflow is highly adaptable for creating a library of analogs for structure-activity relationship (SAR) studies.

The Multifaceted Biological Activities of N-(4-aminophenyl)-4-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

The N-(4-aminophenyl)-4-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of biologically active agents. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these derivatives, with a focus on their anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. By delving into their mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this promising chemical space.

Part 1: The Chemical Core - N-(4-aminophenyl)-4-methylbenzamide

The foundational structure, N-(4-aminophenyl)-4-methylbenzamide, features a central amide linkage connecting a 4-methylbenzoyl group to a 4-aminophenyl moiety. This arrangement provides a rigid backbone with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The inherent planarity and hydrogen bonding capabilities of the amide bond, coupled with the aromatic rings, facilitate interactions with various biological macromolecules.

Part 2: Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of N-(4-aminophenyl)-4-methylbenzamide have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial enzymes involved in epigenetic regulation and cell signaling.

Inhibition of DNA Methyltransferases (DNMTs)

Epigenetic modifications, particularly DNA methylation, are critical in gene expression regulation and are often dysregulated in cancer. N-(4-aminophenyl)-4-methylbenzamide derivatives have been explored as non-nucleoside inhibitors of DNMTs, enzymes that catalyze the transfer of a methyl group to DNA.

One notable example is the development of analogues based on the quinoline-based DNMT inhibitor SGI-1027.[1] By modifying the quinoline and aminopyrimidine moieties of SGI-1027, researchers have synthesized derivatives with potent inhibitory activity against human DNMT1 and DNMT3A.[1] These compounds have been shown to induce the re-expression of tumor suppressor genes silenced by hypermethylation and exhibit cytotoxicity against leukemia cell lines.[1]

Structure-Activity Relationship Insights:

-

The nature and size of substituents on the aromatic rings are crucial for activity. Bicyclic systems like quinoline are well-tolerated, while larger tricyclic moieties can decrease activity.[1]

-

The orientation of the central amide bond appears to have a minimal effect on biological activity.[1]

Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are key players in cell proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many cancers. Derivatives of 4-(aminomethyl)benzamide have been designed as potential tyrosine kinase inhibitors.[2] These compounds have shown inhibitory activity against several RTKs, including EGFR, HER-2, and PDGFR.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of these compounds against specific kinases is through in vitro kinase assays.

-

Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the test compound to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP and incubate for a set period (e.g., 60 minutes) at 30°C. e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence. f. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are another class of enzymes involved in epigenetic regulation. Their inhibition can lead to histone hyperacetylation, chromatin relaxation, and the reactivation of silenced tumor suppressor genes. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a potent and selective HDAC inhibitor that has entered clinical trials.[3] This compound induces histone acetylation, cell cycle arrest, and apoptosis in cancer cells.[3]

Visualization: Generalized Kinase Inhibition Workflow

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Part 3: Anticonvulsant Activity: Modulating Neuronal Excitability

Certain derivatives of N-(4-aminophenyl)-4-methylbenzamide have shown promise as anticonvulsant agents. For instance, 4-amino-(2-methyl-4-aminophenyl)benzamide has been evaluated for its anticonvulsant activity in animal models.[4] This compound was found to be effective in the maximal electroshock seizure test, a standard model for screening anticonvulsant drugs.[4] Its potency was comparable to that of established drugs like carbamazepine and phenytoin.[4] The introduction of a second amino group on the phenyl ring appears to enhance its activity after oral administration.[4]

Table 1: Comparative Anticonvulsant Activity

| Compound | Administration | ED50 (mg/kg) | Reference |

| 4-amino-(2-methyl-4-aminophenyl)benzamide | i.p. (mice) | 15.4 | [4] |

| 4-amino-(2-methyl-4-aminophenyl)benzamide | p.o. (rats) | 9.9 | [4] |

| Carbamazepine | p.o. (rats) | ~10 | [4] |

| Phenytoin | p.o. (rats) | >20 | [4] |

Part 4: Anti-inflammatory Properties: Targeting Key Inflammatory Mediators

The benzamide scaffold has also been implicated in the modulation of inflammatory pathways. Studies have shown that certain benzamide derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5] The mechanism of action is thought to involve the inhibition of the transcription factor NF-κB, which plays a central role in regulating the inflammatory response.[5] By suppressing NF-κB activation, these compounds can downregulate the expression of various inflammatory genes.

Furthermore, some novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, with some derivatives showing greater potency than the reference drug indomethacin.[6][7][8] These compounds also exhibited potent inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain.[6][7][8]

Visualization: Simplified NF-κB Signaling Pathway and Inhibition

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Part 5: Antimicrobial Activity: A Renewed Interest

While the initial focus of benzamide derivatives has been on other therapeutic areas, there is growing evidence of their potential as antimicrobial agents.[9] Amides, in general, are known to possess antibacterial and antifungal properties.[9][10] The development of novel sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one has shown promising antimicrobial activity against various bacterial and fungal strains.[11] These compounds are thought to act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Reagents and Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial suspension, test compound, positive control antibiotic, and 96-well microtiter plates.

-

Procedure: a. Prepare a standardized inoculum of the test microorganism. b. Perform serial two-fold dilutions of the test compound in the appropriate broth in the microtiter plate. c. Inoculate each well with the microbial suspension. d. Include a positive control (broth with inoculum and antibiotic) and a negative control (broth with inoculum only). e. Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi). f. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 6: Synthesis of N-(4-aminophenyl)-4-methylbenzamide Derivatives

The synthesis of these derivatives typically involves standard amide coupling reactions. A common approach is the reaction of a substituted benzoic acid with a substituted aniline.

General Synthetic Scheme:

Caption: A general synthetic route for N-(4-aminophenyl)-4-methylbenzamide derivatives.

A typical synthesis involves activating the carboxylic acid group of a substituted 4-methylbenzoic acid, for example, with thionyl chloride (SOCl2), to form the corresponding acyl chloride.[12] This is followed by the reaction with a substituted p-nitroaniline to form the amide bond.[12] The final step is the reduction of the nitro group to an amino group, often achieved through catalytic hydrogenation using palladium on carbon (Pd/C).[12]

Conclusion

The N-(4-aminophenyl)-4-methylbenzamide scaffold represents a highly fruitful starting point for the development of novel therapeutics. The derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of diseases from cancer to epilepsy and inflammation. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds immense promise for the future of drug discovery. This guide serves as a foundational resource to inspire and inform further research and development in this exciting field.

References

-

Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(10), 1383. [Link]

-

Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

-

Kalinichenko, E., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7175. [Link]

-

Navarra, R., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Methods and Findings in Experimental and Clinical Pharmacology, 20(8), 681-687. [Link]

-

Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723-1726. [Link]

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

-

Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1149. [Link]

-

Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

-

Yasmeen, F., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biology Interface, 14(5), 45-55. [Link]

-

Oakwood Chemical. N-(4-Aminophenyl)-N-methylbenzamide. Oakwood Chemical. [Link]

-

Wang, Y., et al. (2017). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 22(7), 1149. [Link]

-

Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

-

Szabó, C. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 47(10), 379-380. [Link]

-

Patel, N. B., & Patel, H. R. (2017). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 2(5), 1-6. [Link]

-

National Institutes of Health. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]

-

Taha, M., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 10, 2637-2646. [Link]

-

Taha, M., et al. (2016). novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties. ResearchGate. [Link]

-

National Institutes of Health. (2020). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. National Institutes of Health. [Link]

-

Taha, M., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. ResearchGate. [Link]

-

Popa, M., et al. (2000). Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl). ResearchGate. [Link]

-

Liang, F., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

The N-(4-aminophenyl)-4-methylbenzamide Backbone: A Privileged Scaffold in Kinase Inhibitor Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The relentless pursuit of selective and potent kinase inhibitors has led to the exploration of a multitude of chemical scaffolds. Among these, the N-(4-aminophenyl)-4-methylbenzamide backbone has established itself as a privileged structure, forming the core of numerous successful and promising kinase inhibitors. This technical guide provides a comprehensive overview of the N-(4-aminophenyl)-4-methylbenzamide scaffold, delving into its synthesis, structure-activity relationships (SAR), and mechanism of action. We will explore its versatility in targeting a range of kinases and provide detailed experimental protocols for its synthesis and biological evaluation, equipping researchers with the foundational knowledge to leverage this remarkable backbone in their drug discovery endeavors.

Introduction: The Enduring Significance of Kinase Inhibition

Protein kinases orchestrate a vast and intricate network of intracellular signaling pathways that govern fundamental cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity, often through genetic mutations or aberrant expression, is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors that can selectively modulate the activity of specific kinases has revolutionized the therapeutic landscape.

The archetypal success of imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, underscored the immense therapeutic potential of targeted kinase inhibition.[1][2] Imatinib's clinical triumph not only transformed the prognosis for patients with chronic myeloid leukemia (CML) but also ignited an era of intensive research into kinase inhibitor discovery. At the heart of imatinib's molecular architecture lies a phenylaminopyrimidine pharmacophore linked to a benzamide moiety, a structural motif that has inspired the design of countless subsequent inhibitors.[2] The N-(4-aminophenyl)-4-methylbenzamide core, a key component of this motif, provides a versatile and synthetically tractable framework for the development of novel kinase inhibitors with diverse target profiles.

The N-(4-aminophenyl)-4-methylbenzamide Scaffold: A Structural Perspective

The N-(4-aminophenyl)-4-methylbenzamide backbone offers a unique combination of structural features that contribute to its efficacy as a kinase inhibitor scaffold:

-

Hydrogen Bonding Capabilities: The amide linkage and the terminal amino group provide crucial hydrogen bond donor and acceptor sites, enabling strong interactions with the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of the binding affinity for many kinase inhibitors.

-

Structural Rigidity and Planarity: The aromatic rings impart a degree of rigidity to the molecule, which can be advantageous for specific binding to the target kinase. The planarity of the benzamide core allows for favorable stacking interactions within the active site.

-

Vectors for Chemical Elaboration: The scaffold presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substitutions on both the 4-methylbenzamide and the N-phenyl rings can be systematically explored to optimize interactions with different regions of the kinase active site.[3]

Figure 1: Chemical structure of the N-(4-aminophenyl)-4-methylbenzamide core.

Synthesis of the N-(4-aminophenyl)-4-methylbenzamide Backbone and its Derivatives

The synthesis of the N-(4-aminophenyl)-4-methylbenzamide core is typically achieved through a straightforward and robust amide coupling reaction. A common synthetic route involves the reaction of 4-methylbenzoyl chloride with 4-nitroaniline, followed by the reduction of the nitro group to the corresponding amine.[4]

General Synthetic Workflow

Figure 2: General synthetic workflow for N-(4-aminophenyl)-4-methylbenzamide.

Detailed Experimental Protocol: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

Step 1: Synthesis of N-(4-nitrophenyl)-4-methylbenzamide

-

To a solution of 4-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).

-

Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-nitrophenyl)-4-methylbenzamide.

Step 2: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

-

Dissolve N-(4-nitrophenyl)-4-methylbenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).[4]

-

Metal-Acid Reduction: Add iron powder (Fe, excess) and a catalytic amount of acetic acid (AcOH) and heat the mixture to reflux.[5]

-

-

After the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst or iron salts.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography or recrystallization to obtain N-(4-aminophenyl)-4-methylbenzamide.

Structure-Activity Relationship (SAR) of N-(4-aminophenyl)-4-methylbenzamide Derivatives

The N-(4-aminophenyl)-4-methylbenzamide scaffold serves as an excellent platform for exploring structure-activity relationships. Modifications at various positions can significantly impact the potency and selectivity of the resulting inhibitors.

Modifications of the 4-Methylbenzamide Ring

The 4-methyl group can be replaced with other substituents to probe interactions with specific pockets in the kinase active site. For instance, in the development of inhibitors targeting Abl kinase, this position is often modified to interact with the DFG-out pocket.[1]

Modifications of the N-phenyl Ring

The amino group on the N-phenyl ring is a critical anchor for binding to the hinge region of the kinase. However, the phenyl ring itself can be substituted to enhance potency and selectivity. For example, the addition of a trifluoromethyl group can improve binding affinity through favorable interactions in a hydrophobic pocket.[6]

Elaboration from the Terminal Amino Group

The terminal amino group is the most common site for further chemical elaboration. It can be functionalized with various heterocyclic systems to generate potent and selective kinase inhibitors. A classic example is the attachment of a pyrimidine ring, as seen in the structure of imatinib and its analogs.[2]

| Compound ID | Core Structure | R1 (Benzamide Ring) | R2 (N-Phenyl Ring) | Target Cell Line | IC50 (µM) | Reference |

| 1a | 4-Methylbenzamide | 4-CH3 | 2,6-dichloro-9H-purine | K562 (Leukemia) | 2.27 | [3] |

| 1b | 4-Methylbenzamide | 4-CH3 | 2,6-dichloro-9H-purine | HL-60 (Leukemia) | 1.42 | [3] |

| 2a | N-Phenylbenzamide | Imidazole | 4-NO2 | A549 (Lung) | >50 | [3] |

Table 1: In vitro anticancer activity of selected substituted benzamide derivatives.[3]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of the N-(4-aminophenyl)-4-methylbenzamide backbone typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Figure 3: Mechanism of action of N-(4-aminophenyl)-4-methylbenzamide-based kinase inhibitors.

The specific interactions of the inhibitor with the kinase active site determine its potency and selectivity. Key interactions often include:

-

Hinge Binding: The amide and amino groups form hydrogen bonds with the kinase hinge region.

-

Hydrophobic Interactions: The aromatic rings and other substituents occupy hydrophobic pockets within the active site.

-

Allosteric Interactions: In some cases, derivatives are designed to bind to an allosteric site adjacent to the ATP pocket, stabilizing an inactive conformation of the kinase (Type II inhibitors).[6][7]

Kinase Targets and Therapeutic Applications

The versatility of the N-(4-aminophenyl)-4-methylbenzamide scaffold has enabled the development of inhibitors against a wide range of kinases, with significant therapeutic implications.

-

Bcr-Abl: As the core of imatinib, this scaffold is fundamental in the treatment of CML.[2]

-

c-KIT and PDGFRA/B: Derivatives have shown efficacy against gastrointestinal stromal tumors (GIST) by targeting these kinases.[2][7]

-

VEGFR: Inhibition of vascular endothelial growth factor receptor is a key strategy in anti-angiogenic cancer therapy.[6]

-

RET: Fusions and mutations in the RET proto-oncogene are drivers in certain types of thyroid and non-small cell lung cancers, and inhibitors based on this scaffold have shown promise.[8]

-

FAK: Focal adhesion kinase is involved in cell adhesion and migration, and its inhibition is being explored as an anti-metastatic strategy.[9]

In Vitro Biological Evaluation: Kinase Inhibition and Cellular Assays

Kinase Inhibition Assay Protocol (Radiometric)

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.

-

In a 96-well plate, add the recombinant kinase enzyme to each well.

-

Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known kinase inhibitor as a positive control.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[3]

Cell Viability Assay Protocol (MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percent cell viability for each compound concentration and determine the IC50 value.[3][10]

Conclusion and Future Directions

The N-(4-aminophenyl)-4-methylbenzamide backbone has proven to be a remarkably fruitful scaffold in the field of kinase inhibitor drug discovery. Its synthetic accessibility, coupled with its favorable structural and electronic properties, has enabled the development of numerous life-saving therapies. The continued exploration of this privileged structure, through innovative medicinal chemistry strategies and a deeper understanding of kinase biology, holds immense promise for the generation of next-generation kinase inhibitors with enhanced potency, selectivity, and the ability to overcome drug resistance. As our knowledge of the kinome and its role in disease continues to expand, the N-(4-aminophenyl)-4-methylbenzamide core is poised to remain a cornerstone of targeted drug development for years to come.

References

- Navigating the Structure-Activity Landscape of 4-Aminobenzamide Analogs as Potential Kinase Inhibitors. Benchchem.

- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central.

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.

- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.

- (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate.

- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. NIH.

- A Comparative Guide to the Structure-Activity Relationship of Benzamide Derivatives: Focus on N,N,4-Trimethylbenzamide Analogs. Benchchem.

- The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate.

- Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. NIH.

- Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed.

- N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. NCBI.

- Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. PubMed.

Sources

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

"N-(4-aminophenyl)-4-methylbenzamide" for DNA methyltransferase inhibitor synthesis

An In-depth Technical Guide: N-(4-aminophenyl)-4-methylbenzamide for the Synthesis of DNA Methyltransferase Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(4-aminophenyl)-4-methylbenzamide, a key scaffold in the development of non-nucleoside DNA methyltransferase (DNMT) inhibitors. We will delve into the scientific rationale, a detailed synthesis protocol, characterization methods, and a validated workflow for assessing the biological activity of derivative compounds.

The Epigenetic Imperative: Why Target DNA Methyltransferases?

Epigenetics refers to heritable changes in gene function that do not involve alterations to the underlying DNA sequence.[1][2] These modifications, such as DNA methylation and histone alterations, are dynamic and reversible, making them prime targets for therapeutic intervention in a host of diseases.[1][2][3] DNA methylation, the addition of a methyl group to the C5 position of cytosine, is a crucial epigenetic mark in mammals.[4][5] This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).

The DNMT family primarily includes:

-

DNMT1: Responsible for maintaining existing methylation patterns during DNA replication.[6][7][8]

-

DNMT3A and DNMT3B: Mediate de novo methylation, establishing new methylation patterns during development.[4][9]

In numerous cancers, the hypermethylation of promoter regions of tumor suppressor genes leads to their silencing, contributing to oncogenesis.[7][8][10] The reversibility of this process presents a significant therapeutic window.[11] By inhibiting DNMTs, we can potentially reactivate these silenced genes and restore normal cellular function. While nucleoside analogs like 5-azacytidine are approved DNMT inhibitors, their incorporation into DNA can lead to toxicity, driving the search for novel, non-nucleoside inhibitors.[5][12]

N-(4-aminophenyl)-4-methylbenzamide: A Privileged Scaffold

N-(4-aminophenyl)-4-methylbenzamide has emerged as a valuable building block for potent DNMT inhibitors. It forms the core of molecules designed to mimic the structure of known inhibitors like SGI-1027, a compound that inhibits DNMT1, 3A, and 3B.[12] The structure allows for chemical modifications at the terminal amine and the methyl-substituted phenyl ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[9][12]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O | [13] |

| Molecular Weight | 226.27 g/mol | [13] |

| CAS Number | 23600-44-4 | [13] |

| Appearance | Typically an off-white to light brown solid | General Knowledge |

| Solubility | Soluble in DMSO, DMF, and alcohols; sparingly soluble in water | General Knowledge |

Synthesis and Characterization: A Validated Protocol

The synthesis of N-(4-aminophenyl)-4-methylbenzamide is reliably achieved through a two-step process: amide coupling followed by nitro group reduction. This approach is well-documented and provides a high yield of the desired product.[14]

Synthesis Workflow Diagram

Caption: Two-step synthesis of N-(4-aminophenyl)-4-methylbenzamide.

Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)-4-methylbenzamide

-

Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-nitroaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes. Causality: The dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the intermediate product.

Step 2: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

-

Catalyst Setup: In a hydrogenation flask, suspend N-(4-nitrophenyl)-4-methylbenzamide (1.0 eq) and 10% Palladium on carbon (Pd/C, ~0.1 eq by weight) in ethanol.[14] Causality: Pd/C is a highly efficient and standard catalyst for the hydrogenation of nitro groups to amines.

-

Hydrogenation: Secure the flask to a Parr hydrogenator or use a balloon filled with hydrogen gas. Purge the flask with hydrogen and then maintain a hydrogen atmosphere (approx. 50 psi if using a Parr apparatus) with vigorous stirring.

-

Reaction Progression: The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is fully consumed.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake wet with solvent during handling.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Structural Characterization

Validation of the final product's identity and purity is non-negotiable. NMR and Mass Spectrometry are standard methods.

| Spectroscopic Data | Expected Values for N-(4-aminophenyl)-4-methylbenzamide |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.8 (s, 1H, -NHCO-), δ ~7.8 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H), δ ~7.3 (d, 2H, Ar-H), δ ~6.6 (d, 2H, Ar-H), δ ~5.0 (s, 2H, -NH₂), δ ~2.4 (s, 3H, -CH₃). (Note: Chemical shifts are approximate and can vary based on solvent and concentration).[15][16][17] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 (C=O), δ ~145 (Ar-C), δ ~140 (Ar-C), δ ~135 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~128 (Ar-C), δ ~122 (Ar-C), δ ~114 (Ar-C), δ ~21 (-CH₃). (Note: Approximate shifts).[18] |

| Mass Spec (ESI+) | m/z = 227.1 [M+H]⁺ |

Biological Evaluation: DNMT Inhibition Assay

Once a derivative of N-(4-aminophenyl)-4-methylbenzamide is synthesized, its ability to inhibit DNMT activity must be quantified. Commercially available ELISA-based kits provide a robust and non-radioactive method for this purpose.[19][20]

Mechanism of DNMT Inhibition

The catalytic cycle of DNMT involves the enzyme covalently attacking the C6 position of a cytosine base, which facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the C5 position.[21] Non-nucleoside inhibitors, derived from scaffolds like N-(4-aminophenyl)-4-methylbenzamide, are often designed to block the DNA binding groove or the SAM binding pocket, preventing the enzyme from performing its function.[9]

Caption: Simplified mechanism of DNMT inhibition.

Protocol: Colorimetric DNMT Activity/Inhibition Assay

This protocol is based on the principles of commercially available kits like the EpiQuik™ series.[19][22]

-

Assay Setup: A unique cytosine-rich DNA substrate is pre-coated onto microplate wells.

-

Binding: Add DNMT Assay Buffer, the purified DNMT enzyme (e.g., recombinant human DNMT1), and the inhibitor compound (at various concentrations) to the wells. Include a positive control (enzyme without inhibitor) and a blank (no enzyme).[22]

-

Methylation Reaction: Add the methyl group donor, S-adenosyl-L-methionine (SAM), to all wells except the blank. Incubate the plate at 37 °C for 60-90 minutes to allow the methylation reaction to occur.

-

Detection: Wash the wells. Add a specific capture antibody that recognizes 5-methylcytosine (5-mC), the product of the reaction. Incubate to allow binding.[20]

-

Signal Generation: Wash the wells to remove unbound capture antibody. Add a secondary detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Quantification: Add the appropriate developer solution to generate a colorimetric signal. Stop the reaction and measure the absorbance on a microplate reader.

-

Data Analysis: The DNMT activity is proportional to the optical density (OD). Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Equation for Percent Inhibition: % Inhibition = [1 - (OD_inhibitor - OD_blank) / (OD_positive_control - OD_blank)] * 100

Conclusion and Future Directions

N-(4-aminophenyl)-4-methylbenzamide serves as a robust and versatile starting point for the synthesis of novel DNMT inhibitors. The straightforward synthesis and well-established methods for biological evaluation empower researchers to rapidly generate and screen compound libraries. Future efforts in this area will likely focus on developing derivatives with enhanced isoform selectivity (e.g., DNMT1 vs. DNMT3A/B) and improved pharmacokinetic properties, paving the way for the next generation of epigenetic therapies.

References

- Epigenetics in Drug Discovery: Mechanisms and Therapeutic Targets - CD Genomics.

- The timeline of epigenetic drug discovery:

- Full article: Epigenetics: New Possibilities for Drug Discovery - Taylor & Francis Online.

- Epigenetics in Drug Discovery: Modulating Gene Expression for Health - News-Medical.Net.

- Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics - PMC - NIH.

- Insights into DNMT1 and programmed cell de

- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)

- The Role of DNMT1 in Epigenetic Regulation and Disease - ResearchG

- Insights into the role of DNA methylation in disease through the use of mouse models.

- The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Tre

- EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit - EpigenTek.

- DNA Methyltransferase Activity Assays: Advances and Challenges - PMC - PubMed Central.

- EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric) - EpigenTek.

- DNMT Activity Assay Kit (Colorimetric) (ab113467) - Abcam.

- (A) Synthesis of N-(4-aminophenyl)-substituted benzamides.

- 23600-44-4|N-(4-Aminophenyl)-4-methylbenzamide|BLD Pharm.

- DNA Methyltransferase | Inhibitors | MedChemExpress.

- Recent progress in DNA methyltransferase inhibitors as anticancer agents - Frontiers.

- Supplementary Inform

- Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC - NIH.

- 4 - Supporting Inform

- Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy - Benchchem.

- DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge - PMC - NIH.

- Human DNMT1 transition st

- Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen - AWS.

Sources

- 1. Epigenetics in Drug Discovery: Mechanisms and Therapeutic Targets - CD Genomics [cd-genomics.com]

- 2. tandfonline.com [tandfonline.com]

- 3. news-medical.net [news-medical.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into DNMT1 and programmed cell death in diseases: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]

- 11. Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 23600-44-4|N-(4-Aminophenyl)-4-methylbenzamide|BLD Pharm [bldpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. epigentek.com [epigentek.com]

- 20. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Human DNMT1 transition state structure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epigentek.com [epigentek.com]

The Evolving Landscape of N-(4-aminophenyl)-4-methylbenzamide Analogs: A Technical Guide for Drug Discovery

Abstract